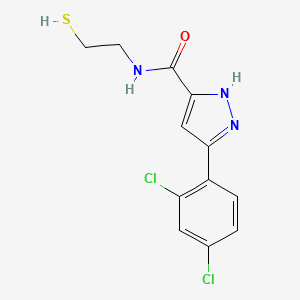![molecular formula C32H30N2O5S B10946629 (2E)-13-acetyl-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10946629.png)
(2E)-13-acetyl-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2E)-13-acetyl-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one” is a complex organic molecule that features multiple functional groups, including acetyl, methoxy, and benzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, including the formation of the thiazolo[2,3-d][1,3,5]benzoxadiazocin core, followed by the introduction of the acetyl, methoxy, and benzylidene groups. Common synthetic methods might include:
Formation of the Core Structure: This could involve cyclization reactions using appropriate starting materials such as substituted anilines and thioamides.
Introduction of Functional Groups: The acetyl group could be introduced via acetylation reactions using acetic anhydride or acetyl chloride. The methoxy group could be introduced via methylation reactions using methyl iodide or dimethyl sulfate. The benzylidene group could be introduced via condensation reactions with benzaldehyde derivatives.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
The compound is likely to undergo various types of chemical reactions, including:
Oxidation: The acetyl group could be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzylidene group could be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group could be substituted with other groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of benzyl groups.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive molecule for studying biological pathways.
Medicine: As a lead compound for drug development, particularly if it exhibits pharmacological activity.
Industry: As a specialty chemical for use in materials science or catalysis.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-13-acetyl-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one: can be compared with other thiazolo[2,3-d][1,3,5]benzoxadiazocin derivatives, which may have similar core structures but different functional groups.
Uniqueness
- The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable molecule for further study and application.
Properties
Molecular Formula |
C32H30N2O5S |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
(13E)-16-acetyl-13-[[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
InChI |
InChI=1S/C32H30N2O5S/c1-18-9-8-12-24(19(18)2)38-17-22-15-21(13-14-25(22)37-5)16-27-30(36)34-29-23-10-6-7-11-26(23)39-32(4,28(29)20(3)35)33-31(34)40-27/h6-16,28-29H,17H2,1-5H3/b27-16+ |
InChI Key |
PEUVUBIZOHGDEV-JVWAILMASA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)/C=C/3\C(=O)N4C5C(C(N=C4S3)(OC6=CC=CC=C56)C)C(=O)C)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=C3C(=O)N4C5C(C(N=C4S3)(OC6=CC=CC=C56)C)C(=O)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10946549.png)
![[4-(1-Adamantyl)piperazino]{5-[(4-nitrophenoxy)methyl]-2-furyl}methanone](/img/structure/B10946554.png)
![2,3-dimethoxy-6-({2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]hydrazinyl}carbonyl)benzoic acid](/img/structure/B10946559.png)

![1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10946581.png)
![3-[(4-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B10946583.png)

![2-{[(2,4-Difluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10946595.png)
![(2E)-N-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10946601.png)
methanone](/img/structure/B10946611.png)
![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10946618.png)
![6-Methyl-2-[5-(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B10946625.png)
![6-(2,5-Dimethoxyphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,6-dihydropyrimidine-2-thiol](/img/structure/B10946636.png)
![1-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B10946644.png)
